2-Amino-2-thiazolin-5-one

Description

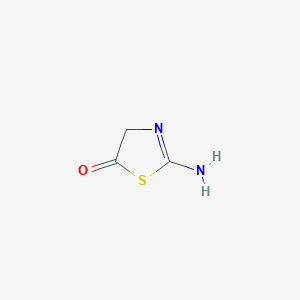

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4H-1,3-thiazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2OS/c4-3-5-1-2(6)7-3/h1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAWYVYKAFROJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Thiazolin 5 One

Classical Synthetic Approaches to 2-Amino-2-thiazolin-5-one

Traditional methods for synthesizing the 2-aminothiazole (B372263) core, which is central to this compound, have been well-established for decades. These often involve multi-step sequences that provide a reliable, albeit sometimes lengthy, path to the target molecule.

The Hantzsch thiazole (B1198619) synthesis is a cornerstone classical method for creating the 2-aminothiazole ring system. This reaction typically involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. derpharmachemica.com Variations of this multi-step approach are common. For instance, a synthetic sequence can begin with the conversion of a starting material like a substituted benzonitrile (B105546) to a benzoic acid, which is then transformed into a Weinreb amide. derpharmachemica.com This intermediate reacts with a Grignard reagent to form a ketone, which is subsequently brominated to produce the necessary α-bromoketone. The final cyclocondensation with a thiourea yields the 2-aminothiazole derivative. derpharmachemica.com

Another multi-step pathway involves the initial synthesis of an N-acylthiourea intermediate. This can be achieved by reacting an amine with an isothiocyanate. acs.org The subsequent cyclization of this thiourea intermediate with an α-haloketone, such as α-bromoacetophenone, is a key step to form the thiazole ring. acs.org However, this can sometimes lead to undesired dihydrothiazole byproducts. acs.org Patent literature also describes multi-step processes where a protected thiazole carboxylic acid chloride is reacted with an aniline, followed by a deprotection step to yield the final 2-amino-thiazole product. google.com These classical syntheses often require distinct steps for creating the necessary precursors, followed by the final ring-forming cyclization. semanticscholar.orgmdpi.com

Maximizing the yield of this compound and its derivatives through classical methods necessitates careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. researchgate.net

For example, in the three-component condensation reaction to form thiazole derivatives, ethanol (B145695) is often identified as the superior solvent compared to options like water, acetonitrile, or solvent mixtures under certain conditions. researchgate.net Temperature also plays a crucial role; a reaction that yields only 22% of the product at room temperature can see its yield increase to 62% when performed under reflux conditions. researchgate.net Further enhancements can be achieved by adjusting the molar ratios of the starting materials. researchgate.net

The following table illustrates the optimization of a visible-light-promoted synthesis of a 2-aminothiazole derivative, demonstrating the significant impact of solvent choice on product yield. thieme-connect.com

| Entry | Solvent | Yield (%) thieme-connect.com |

|---|---|---|

| 1 | EtOH | 55 |

| 2 | H₂O | 49 |

| 3 | MeCN | 35 |

| 4 | EtOH/H₂O (1:1) | 94 |

| 5 | MeCN/H₂O (1:1) | 92 |

| 6 | EtOH/H₂O (1:3) | 41 |

| 7 | EtOH/H₂O (1:9) | 36 |

Purification techniques are also critical for obtaining a high-purity final product. Recrystallization from a mixture of solvents such as tetrahydrofuran (B95107) (THF), hexane, methanol, and water is a common method for purifying the crude product. google.com

Modern and Sustainable Synthetic Strategies for this compound

In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing modern and sustainable methods for synthesizing this compound. These approaches align with the principles of green chemistry, employing innovative catalytic systems and advanced production technologies.

Green chemistry aims to reduce waste, avoid hazardous materials, and improve energy efficiency in chemical processes. scispace.com For the synthesis of thiazole derivatives, these principles are applied through several strategies, including microwave-assisted synthesis, the use of benign solvents like water, and one-pot multi-component reactions. semanticscholar.orgasianpubs.orgmdpi.combohrium.com

Microwave-assisted organic synthesis has emerged as an effective green technique, often leading to higher yields and purity in shorter reaction times compared to conventional heating methods. asianpubs.orgmdpi.com One-pot tandem reactions, where multiple transformations occur in a single reaction vessel, exemplify atom economy by minimizing intermediate isolation steps and reducing solvent waste. semanticscholar.orgmdpi.com Researchers have also developed solvent-free reaction conditions or employed water as a solvent, which is cheaper and more environmentally friendly than many organic solvents. semanticscholar.orgmdpi.com For example, the condensation of 2-aminothiophenol (B119425) with aldehydes has been successfully carried out in a mixture of H₂O₂/HCl in ethanol at room temperature, providing an efficient and green route to benzothiazoles. mdpi.com

Catalysis is at the heart of many modern synthetic strategies, offering pathways that are both efficient and selective. For the synthesis of 2-aminothiazoles, a variety of catalytic systems have been developed. Visible-light photocatalysis, using dyes like Eosin Y, enables the one-pot synthesis of functionalized 2-aminothiazoles at room temperature under mild conditions. thieme-connect.com This method is noted for its straightforward work-up and high product yields. thieme-connect.com

Novel nanocatalysts also represent a significant advancement. A multifunctional, magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) has been used for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea. rsc.orgrsc.org This catalyst is easily recoverable using an external magnet, allowing for its reuse and classifying the process under green chemistry. rsc.org Other catalytic approaches include the use of transition metals like palladium for cross-coupling reactions or copper for condensation reactions. rsc.org The table below summarizes various catalytic systems used in the synthesis of thiazole derivatives.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Eosin Y (Photocatalyst) | Visible-light promoted cyclization | Mild conditions, high yields, green chemistry | thieme-connect.com |

| Ca/4-MePy-IL@ZY-Fe₃O₄ | One-pot synthesis | Magnetically recoverable, reusable, high efficiency | rsc.org |

| Pd(II) complexes | Cross-coupling reactions | High catalytic activity, good turnover frequency | rsc.org |

| SnP₂O₇ | Condensation reaction | Heterogeneous, reusable, short reaction times | mdpi.com |

| laccases (Enzyme) | Condensation reaction | Biocatalyst, environmentally benign | mdpi.com |

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch methods for the synthesis of chemical compounds, including this compound. syrris.comrsc.org This technology involves performing chemical reactions in a continuous stream within a tube or microreactor, enabling superior control over reaction parameters such as temperature, pressure, and mixing. syrris.comeuropa.eu

Key benefits of applying flow chemistry to the production of thiazole derivatives include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for efficient dissipation of heat from exothermic reactions. syrris.comeuropa.eu

Rapid Optimization: Automated flow chemistry systems permit the quick variation of reaction conditions, such as temperature, residence time, and reagent ratios, on a small scale, accelerating the identification of optimal synthetic protocols. syrris.com

Facilitated Scale-Up: Scaling up production in flow chemistry is often more straightforward than in batch processing. Instead of redesigning large reactors, one can run the system for a longer duration or use multiple reactors in parallel (numbering-up). syrris.comscielo.br

Access to Novel Reaction Conditions: Flow reactors can be easily pressurized, allowing solvents to be heated far beyond their atmospheric boiling points, which can dramatically accelerate reaction rates. rsc.org

The integration of synthesis, work-up, and analysis is also possible in flow systems, creating a highly efficient and automated production line. syrris.com While specific, detailed examples for this compound are emerging, the successful application of flow chemistry to construct thiazole libraries demonstrates its significant potential for the efficient and scalable production of this important chemical entity. rsc.org

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of substituted thiazoles and related heterocyclic systems is often complicated by challenges of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for bond-making or breaking in one direction over all other possible directions. In the context of this compound synthesis, these principles govern the precise formation of the desired heterocyclic ring structure, preventing the formation of unwanted isomers.

The cyclization to form the thiazolinone ring involves the reaction of precursors that typically contain multiple reactive sites. For instance, the Hantzsch thiazole synthesis and its variations, which involve the condensation of a thiourea or thioamide with an α-halocarbonyl compound, are foundational methods for creating the thiazole core. wikipedia.org The regioselectivity of such condensations is a well-studied phenomenon. The reaction of monosubstituted hydrazines with β-ketonitriles, a method for synthesizing aminopyrazoles, highlights how the nucleophilicity of the hydrazine (B178648) nitrogen atoms controls the reaction outcome, a principle that is also relevant to thiazole synthesis. chim.it

Several factors influence the chemo- and regiochemical outcome of the synthesis:

Nature of Reactants and Substituents: The electronic and steric properties of substituents on the starting materials play a crucial role. For example, in the synthesis of disubstituted thiazoles, the choice of isocyanide reagent was shown to direct the cyclization pathway, leading to specific regioisomers. nih.gov Similarly, in the synthesis of spiro[pyrrolidine-2,3′-oxindoles], the stability of reaction intermediates, influenced by hydrogen bonding, dictates the exclusive formation of one regioisomeric product. mdpi.com

Reaction Conditions: Catalysts, solvents, and temperature are critical levers for controlling selectivity. A ruthenium-catalyzed oxidation of thiazolidines demonstrated high chemoselectivity towards amine-imine oxidation and regioselectivity, yielding unsaturation at the 2-position of the heterocycle. researchgate.net In other systems, such as the synthesis of aminopyrazoles, acidic conditions versus basic conditions can lead to different regioisomers. chim.it Microwave irradiation has also been employed to enhance reaction rates and, in some cases, selectivity. mdpi.com

Reagent-Based Control: The choice of cyclizing or activating agent can determine the final structure. A reagent-based method for the cyclization of thiosemicarbazide (B42300) intermediates allows for the regioselective formation of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles depending on the reagent used. acs.orgacs.org This principle of reagent control is directly applicable to managing the cyclization pathways leading to this compound.

A summary of factors that influence selectivity in the synthesis of related heterocyclic compounds is presented below.

| Factor | Influence on Selectivity | Example System | Citation |

| Catalyst | A Ru-catalyzed/TBHP oxidation was chemoselective for amine-imine oxidation and regioselective for unsaturation at the C2 position. | Synthesis of 2-thiazolines from thiazolidines | researchgate.net |

| Solvent/Base | The use of AcOH in toluene (B28343) led to 5-aminopyrazoles, while EtONa in EtOH yielded 3-aminopyrazoles. | Condensation of 3-methoxyacrylonitrile (B2492134) and phenylhyrazine | chim.it |

| Reagent Choice | EDC·HCl favored the formation of 2-amino-1,3,4-oxadiazoles, while p-TsCl could lead to 2-amino-1,3,4-thiadiazoles. | Cyclization of thiosemicarbazide intermediates | acs.orgacs.org |

| Substituents | The electronic nature of substituents on aryl rings can influence the position of attack and final product distribution. | Synthesis of 7-aryl- and 5-aryl- researchgate.netCurrent time information in Meløy, NO.acsmedchem.orgtriazolo[1,5-a]pyrimidines | rsc.org |

| Intermediate Stability | Hydrogen-bond interactions can stabilize one reaction intermediate over another, leading to a single regioisomeric product. | Synthesis of spiro[pyrrolidine-2,3′-oxindoles] | mdpi.com |

Scale-Up Considerations for this compound Production

Transitioning a synthetic route for this compound from a laboratory setting to large-scale industrial production introduces a distinct set of challenges. While a laboratory synthesis prioritizes feasibility and structural confirmation, a commercial process emphasizes cost, efficiency, safety, and environmental impact.

Key considerations for the scale-up of this compound production include:

Process Safety and Hazard Management: Certain synthetic routes for related heterocyclic compounds involve hazardous reagents or intermediates. For example, the production of 2-amino-5-nitrothiazole (B118965) historically involved nitration and rearrangement steps that carry a risk of explosion, particularly at commercial scales. google.com A thorough hazard analysis of the chosen synthetic pathway for this compound is essential to identify and mitigate risks such as thermal runaways, exothermic reactions, or the handling of toxic materials.

Cost and Availability of Starting Materials: The economic viability of large-scale production is heavily dependent on the cost of raw materials. For instance, some manufacturers of related thiazoles emphasize the use of pure base materials to ensure a high-quality final product. darshanpharmachem.com The chosen synthetic route must rely on readily available and affordable precursors.

Reaction Conditions and Equipment: Conditions optimized in the lab, such as high dilutions or specific cooling/heating methods, may not be practical or economical on a large scale. The process must be robust and adaptable to standard industrial reactors. The use of specialized technologies like solid-phase synthesis, which can simplify work-ups and purification by washing the resin-bound product, has been explored for scaling up the production of other complex molecules. acs.org

Yield Optimization and Purity: Maximizing yield and ensuring high purity are critical for commercial production. Process development often focuses on optimizing parameters such as temperature, pressure, reaction time, and catalyst loading to achieve the highest possible efficiency. acsmedchem.org The isolation and purification of the final product must also be scalable, moving from laboratory techniques like column chromatography to industrial methods such as crystallization or distillation.

Waste Management and Environmental Impact: Large-scale chemical production generates significant waste streams. Green chemistry principles, such as atom economy, use of less hazardous solvents, and minimizing byproducts, are increasingly important considerations. The development of a sustainable process is crucial for modern chemical manufacturing.

The table below outlines major parameters and associated challenges in the scale-up of chemical synthesis.

| Parameter | Laboratory Scale Focus | Industrial Scale Challenge | Potential Mitigation Strategy | Citation |

| Reaction Control | Precise temperature and addition control using lab equipment. | Managing exotherms in large volumes; ensuring homogenous mixing. | Use of jacketed reactors, controlled dosing systems, process analytical technology (PAT). | google.com |

| Reagents | Use of expensive or hazardous reagents may be acceptable. | High cost, safety risks (e.g., explosions), and handling large quantities. | Develop alternative routes with safer, cheaper reagents; process hazard analysis (PHA). | google.com |

| Purification | Chromatography is common. | Chromatography is expensive and generates waste; often impractical. | Develop robust crystallization processes; use of extractive workups. | nih.gov |

| Cycle Time | Long reaction times or multi-day steps are feasible. | Long cycle times reduce plant throughput and increase costs. | Optimize reaction kinetics; explore catalytic or flow chemistry processes. | chim.it |

| Work-up | Liquid-liquid extractions with large solvent volumes. | Solvent cost, waste disposal, and safety of handling large volumes. | Use of solid-phase synthesis to simplify work-up to simple resin washes. | acs.org |

Reaction Mechanisms and Chemical Transformations of 2 Amino 2 Thiazolin 5 One

Electrophilic Aromatic Substitution Reactions of the Thiazoline (B8809763) Ring

The thiazole (B1198619) ring, a key component of the broader class to which 2-amino-2-thiazolin-5-one belongs, is susceptible to electrophilic aromatic substitution. The reactivity of the ring is influenced by the substituents attached to it. For instance, the presence of an electron-withdrawing sulfonamide group at the 5-position can polarize the thiazole ring, thereby enhancing the reactivity at the 2-amino site. smolecule.com

Electrophilic substitution reactions typically occur at the C5 position of the thiazole nucleus, which is an active site for such reactions. mdpi.com For example, 2-aminothiazole (B372263) can undergo halogenation, such as bromination with Br₂ in DMF, to selectively yield 2-amino-5-bromothiazole through an addition-elimination mechanism. Similarly, diazo coupling reactions with diazotized p-aminoacetophenone can occur at the C5 position. mdpi.com

The mechanism of electrophilic aromatic substitution generally involves a two-step process: the reaction of the aromatic ring with an electrophile to form a carbocation intermediate, followed by the loss of a proton to regenerate the aromatic ring. uci.edu The first step is typically rate-determining. uci.edu

Nucleophilic Addition and Substitution Pathways involving this compound

Nucleophilic reactions are also a prominent feature of the chemistry of this compound and its analogs. The exocyclic amino group can act as a nucleophile. For instance, 2-aminothiazole derivatives can react with isocyanates and isothiocyanates. acs.org The addition typically occurs at the ring's endocyclic nitrogen in a regiospecific manner, leading to kinetically and enthalpically favored adducts. acs.org

Furthermore, the thiazole ring itself can undergo nucleophilic substitution. For example, 2-amino-5-halothiazoles can react with strong nucleophiles, where the halide is displaced. jocpr.com The transformation of 5-arylidene-rhodanine derivatives into 2-amino-5-arylidene-1,3-thiazolidin-4-ones involves a sulfur/nitrogen displacement in the presence of a primary or secondary amine. mdpi.com

The synthesis of 2-aminothiazoles can proceed through a nucleophilic substitution-cyclization pathway. This involves the reaction of thiourea (B124793) with an α-haloaldehyde, where thiourea attacks the carbonyl group, followed by intramolecular displacement of the halide to form the thiazoline ring, which then aromatizes.

Rearrangement Reactions of this compound Scaffolds

Rearrangement reactions are observed in certain derivatives of 2-amino-2-thiazoline (B132724). For example, adducts formed from the reaction of 2-amino-2-thiazoline derivatives with isocyanates and isothiocyanates can undergo rearrangement upon heating, particularly when the exocyclic nitrogen is unsubstituted. acs.org Trapping experiments have shown the formation of new endo adducts through acyl exchange. acs.org

A notable rearrangement is the conversion of a thiazoline to a phenylthiohydantoin (PTH)-amino acid, which is relevant in peptide sequencing (Edman degradation). pearson.com This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the thioester in the thiazoline ring, leading to the opening of the ring and subsequent formation of a stable PTH derivative. pearson.com

Oxidation and Reduction Chemistry of this compound

The thiazoline ring system can undergo both oxidation and reduction reactions. The oxidation of chiral 2-thiazolines with various oxidizing agents can lead to different products depending on the substituent at the 2-position and the oxidant used. researchgate.net For instance, with a 2-methyl substituent, reaction with Oxone® can result in ring-opening to form acetylamino disulfides. researchgate.net In contrast, oxidation of 2-phenyl substituted thiazolines can yield benzoylamino sulfonic acids, disulfides, and thiazoles in varying proportions. researchgate.net

Reduction of thiazole derivatives has also been studied. For example, the reduction of 2-amino-4-methyl-5-β-hydroxyethylthiazole is a step in the synthesis of thiamin (Vitamin B1). acs.org

Acid-Base Properties and Protonation Equilibria of this compound

This compound and its analogs exhibit distinct acid-base properties due to the presence of nitrogen atoms that can be protonated. The protonation of 2-aminothiazoles generally occurs at the aza-nitrogen (the nitrogen within the ring). psu.edu However, the site of protonation can be influenced by substituents. For instance, in 2-p-tosyliminothiazoles, protonation occurs at the aza-nitrogen due to the strong electron-withdrawing effect of the tosyl group. psu.edu

The basicity of these compounds can be quantified by their pKBH+ values. Studies have shown that the imino tautomer is generally less basic than the amino tautomer. psu.edu The tautomeric equilibrium between the amino and imino forms plays a crucial role in the protonation pathways. acs.org The hydrochloride salt of 2-amino-2-thiazoline is acidic, forming solutions with a pH of less than 7.0 in water. chemicalbook.comnoaa.gov

Table 1: Protonation Data for Selected 2-Aminothiazole Derivatives

| Compound | pKa1 | Protonation Site | Reference |

|---|---|---|---|

| 2-amino-4-(2-pyridyl)-thiazole | 4.90 | Imino Nitrogen | acs.org |

| 2-amino-4-(3-pyridyl)-thiazole | 3.85 | Imino Nitrogen | acs.org |

| 2-methylamino-4-(2-pyridyl)-2,3-dihydrothiazole | 4.30 | Imino Nitrogen | acs.org |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Kinetic studies provide insights into the reaction rates and mechanisms of transformations involving this compound and its derivatives. The kinetics of the reaction between thiazole derivatives and sodium methoxide (B1231860) have been investigated, with many of these reactions exhibiting second-order kinetics. sciepub.com

The nucleophilicity of 2-aminothiazoles has been quantitatively assessed by studying their reactions with electrophiles like 4,6-dinitrobenzofuroxan (DNBF). The second-order rate constants for these reactions have been used to determine the nucleophilicity parameter (N) for various 2-aminothiazole derivatives. researchgate.net

Thermodynamic studies, such as the investigation of solute-solvent interactions through ultrasonic measurements, have been conducted on related compounds like 2-amino-5-nitrothiazole (B118965). These studies reveal information about properties like adiabatic compressibility and intermolecular free length, which are influenced by the polarity of substituents and the nature of the solvent. Computational studies, including semiempirical PM3 calculations, have been employed to corroborate the relative stability of different reaction adducts and to determine the energetics of the reaction process, including activation barriers. acs.org

Advanced Spectroscopic and Structural Analysis of 2 Amino 2 Thiazolin 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H and ¹³C NMR Chemical Shift Assignments

¹H (proton) and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For 2-Amino-2-thiazolin-5-one (C₃H₄N₂OS), the expected spectra would reveal distinct signals corresponding to each unique nucleus. chemscene.comaip.org

Based on the structure, which contains a methylene (B1212753) group (CH₂), an amino group (NH₂), and two quaternary carbons (one carbonyl and one guanidinyl-type), a hypothetical set of chemical shifts can be predicted. The methylene protons would likely appear as a singlet, while the exchangeable protons of the amino group would also produce a singlet. The carbon spectrum would show three distinct signals: one for the methylene carbon, one for the carbonyl carbon (C=O), and one for the carbon double-bonded to nitrogen (C=N).

Disclaimer: The following tables present theoretically predicted NMR data for this compound. Publicly available, experimentally verified NMR data for this specific compound is scarce.

Interactive Table: Predicted ¹H NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~3.5 - 4.0 | Singlet | 2H | CH₂ |

| - | ~6.0 - 7.5 | Broad Singlet | 2H | NH₂ |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-4 | ~40 - 50 | CH₂ |

| C-2 | ~170 - 180 | C=N |

| C-5 | ~190 - 200 | C=O |

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, a COSY spectrum would be expected to be simple, primarily confirming the absence of coupling for the isolated methylene protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signal of the CH₂ group to its corresponding carbon signal, confirming the -CH₂- assignment.

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₃H₄N₂OS. aip.org HRMS would be used to measure the exact mass of the molecular ion ([M]+ or [M+H]+), which should match the calculated theoretical mass, thereby confirming the elemental composition.

Table: Molecular Mass Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃H₄N₂OS | aip.org |

| Molecular Weight | 116.14 g/mol | aip.org |

| Calculated Exact Mass | 116.0044 |

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing characteristic fragmentation pathways.

While specific experimental MS/MS data for this compound is not widely published, predictable fragmentation patterns would involve the cleavage of the thiazolinone ring. Common fragmentation pathways for related heterocyclic structures include the loss of small neutral molecules such as carbon monoxide (CO), isothiocyanic acid (HNCS), or cyanamide (B42294) (H₂NCN). Analyzing these fragmentation patterns would provide definitive evidence for the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption (IR) or scattering (Raman) of light at specific frequencies corresponds to the vibrations of specific functional groups.

For this compound, key vibrational modes would include:

N-H stretching: From the primary amine (NH₂) group, typically appearing in the 3300-3500 cm⁻¹ region.

C=O stretching: A strong absorption from the ketone carbonyl group, expected around 1700-1750 cm⁻¹. The exact position would be influenced by the ring strain and adjacent heteroatoms.

C=N stretching: From the imine functionality within the ring, usually observed in the 1640-1690 cm⁻¹ region.

C-S stretching: Associated with the thioether linkage in the ring, typically appearing in the 600-800 cm⁻¹ range.

While IR and Raman spectra for many thiazole (B1198619) derivatives are available, specific, verified spectra for this compound are not present in the surveyed literature. thermofisher.comsapub.org Analysis of its spectra would provide crucial confirmation of the presence of the key functional groups that define the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For 2-Amino-2-thiazoline (B132724), a related compound, the UV-Vis spectrum shows a cutoff wavelength at 285 nm. researchgate.net This absorption is attributed to the electronic transitions within the molecule's chromophores. The study of adducts of 2-aminothiazole (B372263) with various carboxylic acids also utilizes UV-Vis spectroscopy to characterize the resulting molecular species. researchgate.net

Derivatives of 2-aminothiazole have also been analyzed using UV-Vis spectroscopy. For instance, in the synthesis of novel 2-amino thiazole derivatives, UV-Vis spectroscopy is employed alongside other techniques to confirm the structures of the synthesized compounds. ignited.in Similarly, the electronic spectra of newly synthesized 2-amino-5-arylazothiazole derivatives are recorded to investigate their electronic properties. mdpi.com Computational studies, such as those employing Density Functional Theory (DFT), often complement experimental UV-Vis data by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict and interpret the electronic transitions. researchgate.net

Table 1: UV-Vis Spectroscopic Data for 2-Amino-2-thiazoline and Related Compounds

| Compound/Derivative | Solvent | λmax (nm) | Reference |

| 2-Amino-2-thiazoline | Not Specified | 285 (cutoff) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found in the search results, extensive research has been conducted on the crystal structures of its derivatives and related compounds.

For example, the crystal structure of adducts of 2-amino-2-thiazoline with various carboxylic acids, such as indole-2-carboxylic acid and N-methylpyrrole-2-carboxylic acid, have been determined. nih.govuq.edu.au These studies reveal that proton transfer often occurs from the carboxylic acid to the thiazoline (B8809763) ring nitrogen, forming a salt. nih.govresearchgate.net The resulting crystal structures are stabilized by extensive hydrogen-bonding networks. nih.govuq.edu.au

In a study on 2-amino-2-thiazoline with 2-aminobenzoic acid, the resulting 1:1 adduct was found to be a proton-transfer complex. researchgate.net The crystal structures of various 2-aminothiazole derivatives have also been elucidated, providing valuable information on bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com For instance, the crystal structure of a thiazoline derivative, 5c, was solved and its crystallographic data, including unit cell parameters and space group, were reported. mdpi.com

Table 2: Representative Crystallographic Data for 2-Amino-2-thiazoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| [2-amino-2-thiazolinium][indole-2-carboxylate] | (C₃H₇N₂S)⁺(C₉H₆NO₂)⁻ | Monoclinic | P2₁/c | 13.913(4) | 7.933(1) | 12.383(4) | 108.66(2) | nih.govuq.edu.au |

| [2-amino-2-thiazolinium][N-methylpyrrole-2-carboxylate] | (C₃H₇N₂S)⁺(C₆H₆NO₂)⁻ | Monoclinic | P2₁/n | 7.828(3) | 11.205(4) | 13.064(6) | 99.19(3) | nih.govuq.edu.au |

Chiroptical Spectroscopy (e.g., Circular Dichroism) of Enantiomerically Pure Forms (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. This technique would be applicable to this compound if it is resolved into its enantiomers or if it is derivatized with a chiral auxiliary.

While there is no specific mention of chiroptical studies on this compound itself in the provided results, the principles of the technique are well-established for related structures. For example, induced circular dichroism has been used to study the binding of fluorescent dyes to DNA. unipi.it The interaction of achiral lanthanide complexes with chiral amino alcohols can induce circular dichroism signals, which can be used to determine the absolute configuration of the amino alcohol. rsc.org Furthermore, liposomal circular dichroism (L-CD) has been shown to amplify the Cotton effects of sphingolipid derivatives, demonstrating the sensitivity of CD to the molecular environment. mdpi.com

The application of chiroptical methods to enantiomerically pure samples of this compound could provide valuable information on its stereochemical properties and its interactions with other chiral molecules.

Theoretical and Computational Studies of 2 Amino 2 Thiazolin 5 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone in the theoretical study of 2-Amino-2-thiazolin-5-one, offering a detailed picture of its electronic landscape and predicting its reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules like this compound. By employing functionals such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can optimize the molecular geometry and calculate key electronic parameters. researchgate.netacademie-sciences.fr DFT studies on related thiazole (B1198619) derivatives have been used to determine bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. researchgate.netresearchgate.net These calculations also yield valuable information about the distribution of electron density, molecular electrostatic potential (MESP), and Mulliken atomic charges, which are essential for understanding intermolecular interactions. tandfonline.comresearchgate.net

Furthermore, DFT is instrumental in calculating thermodynamic properties such as zero-point vibrational energy, thermal energy, and specific heat capacity. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical aspect of DFT studies. The energies of HOMO and LUMO and the resulting energy gap are fundamental in predicting the molecule's chemical reactivity and kinetic stability. researchgate.netbohrium.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Calculated Thermodynamic and Electronic Properties of 2-Aminothiazole (B372263) Derivatives using DFT

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Zero-Point Vibrational Energy | 45.056 kcal/mol | HF/6-311++G(d,p) | researchgate.net |

| HOMO-LUMO Gap | 0.19263 a.u. | B3LYP/6-311++G(d,p) | researchgate.net |

| Dipole Moment | Varies with isomer | B3LYP/6-311++G(d,p) | academie-sciences.frresearchgate.net |

This table is interactive. You can sort and filter the data.

Ab Initio Methods for High-Level Calculations

For more accurate and high-level calculations, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are employed. researchgate.netniscpr.res.in These methods, while computationally more demanding than DFT, can provide more precise energies and properties. Ab initio calculations have been used to study the tautomerism of 2-amino-2-thiazoline (B132724), determining the relative stability of the amino and imino forms. researchgate.net Such studies have shown that the amino tautomer is generally more stable. researchgate.net High-level calculations are also crucial for accurately predicting reaction barriers and transition state geometries. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound and its derivatives, complementing the static picture provided by quantum chemical calculations. By simulating the movement of atoms over time, MD can reveal the conformational landscape of the molecule and its interactions with its environment. acs.orgmdpi.com

Conformational analysis through MD simulations helps in identifying the most stable conformers and the energy barriers between them. academie-sciences.frresearchgate.net For thiazoline-containing peptides, MD simulations have shown that the formation of the thiazoline (B8809763) ring significantly reduces the molecule's flexibility. researchgate.net These simulations are often performed using force fields like OPLS (Optimized Potentials for Liquid Simulations). researchgate.netacs.org The insights gained from MD are vital for understanding how the molecule might interact with biological targets or other molecules in a solution. acs.orgnih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For this compound and its analogs, theoretical calculations of vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts are commonly performed. researchgate.nettandfonline.com

DFT methods, particularly B3LYP, have been shown to provide excellent agreement with experimental vibrational spectra after appropriate scaling of the calculated frequencies. researchgate.netnih.gov Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra, allowing for the assignment of observed electronic transitions. bohrium.comacs.org Calculations of NMR parameters, such as chemical shifts and coupling constants, can also be performed to aid in the structural elucidation of these compounds. researchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Thiazole Derivatives

| Spectroscopic Technique | Experimental λmax (nm) | Calculated λmax (nm) | Computational Method | Reference |

|---|---|---|---|---|

| UV-Vis | 323, 349 | - | - | researchgate.net |

| UV-Vis (in Dioxane) | Varies | Varies | TD-DFT/CAM-B3LYP | bohrium.com |

| UV-Vis (in DMF) | Varies | Varies | TD-DFT/CAM-B3LYP | bohrium.com |

This table is interactive. You can sort and filter the data.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the reaction mechanisms involving this compound is crucial for controlling chemical transformations and synthesizing new derivatives. Computational chemistry provides invaluable tools for elucidating these mechanisms by locating and characterizing transition states (TS). mdpi.comrsc.org

By performing a transition state search, chemists can map out the entire potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves calculating the activation energies (energy barriers) for different possible reaction routes. mdpi.com For example, computational studies have been used to investigate the mechanisms of the Gewald synthesis of 2-aminothiophenes, which may involve intermediates structurally related to this compound. chemrxiv.org Similarly, the mechanisms of cycloaddition reactions involving thiazole derivatives have been explored computationally, revealing the nature of the intermediates and transition states. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. acs.orgtandfonline.com While often used in drug discovery, QSAR can also be applied in a non-clinical context to predict various properties of this compound derivatives.

In a typical QSAR study, a set of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a series of compounds with known activities. excli.de Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that can predict the activity of new, untested compounds. researchgate.netresearchgate.net These models can be used to guide the synthesis of new derivatives with enhanced properties, such as improved stability or reactivity in a specific chemical context. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study the structure-activity relationships of thiazole derivatives. tandfonline.com

Biochemical Roles and Interactions of 2 Amino 2 Thiazolin 5 One Non Clinical Focus

Enzymatic Biotransformation of 2-Amino-2-thiazolin-5-one in Biological Systems

There is a significant lack of specific research on the enzymatic biotransformation of this compound in biological systems. However, studies on related thiazolidine (B150603) derivatives suggest potential metabolic pathways. For instance, some thiazolidinones can undergo enzymatic hydrolysis. Lipases, a class of enzymes that catalyze the hydrolysis of lipids, have been shown to act on certain thiazolidinone structures. This enzymatic action can lead to the opening of the thiazolidinone ring, a process that has been explored for the kinetic resolution of complex thiazolidinone mixtures. nih.gov

While no specific enzymes have been identified to metabolize this compound, the general reactivity of the thiazoline (B8809763) ring suggests that it could be a substrate for various hydrolases or oxidoreductases. The stability of the related isothiazolinone ring, for example, is pH-dependent and can be influenced by biological mechanisms. nih.gov Further research is required to determine if and how this compound is metabolized by enzymatic systems.

Role of this compound as a Metabolite or Precursor in Biochemical Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound is a naturally occurring metabolite or a direct precursor in established biochemical pathways. Thiazole-containing compounds are found in nature, with the most prominent example being thiamine (B1217682) (Vitamin B1), which features a thiazole (B1198619) ring. However, the biosynthetic pathway of thiamine does not appear to involve this compound.

In the broader context of related compounds, certain 2-aminothiazole (B372263) derivatives have been investigated for their effects on metabolic enzymes. For example, some 2-aminothiazole compounds have been shown to inhibit carbonic anhydrase isoenzymes, acetylcholinesterase, and butyrylcholinesterase. nih.gov These findings highlight the potential for the 2-aminothiazole scaffold to interact with key metabolic enzymes, though this does not directly imply a role for this compound as a metabolite or precursor.

Interactions of this compound with Biological Macromolecules (e.g., proteins, nucleic acids)

Research on the broader class of 2-aminothiazoles has demonstrated their ability to act as kinase inhibitors by interacting with the ATP-binding pocket of these enzymes. mdpi.com For instance, the 2-aminothiazole moiety of the drug Dasatinib forms key hydrogen bonds within the active site of Abl kinase. nih.gov Similarly, isothiazolinone biocides are thought to exert their effects by reacting with thiol groups of cysteine residues in proteins, leading to the inhibition of enzymatic activity. nih.gov

Regarding nucleic acids, there is no specific information on the interaction of this compound. The study of protein-nucleic acid interactions is a vast field, but the role of small molecules like this compound in modulating these interactions is not documented. nih.govresearcherslinks.com

Investigation of this compound in Model Biological Systems for Mechanistic Insights

There is a lack of published studies investigating the effects or mechanisms of action of this compound in model biological systems. In vitro studies are a common approach to elucidate the biological activity of novel compounds. For example, various derivatives of 2-aminothiazole have been evaluated for their antiproliferative activity against different cancer cell lines. nih.gov These studies provide insights into the structure-activity relationships of the 2-aminothiazole scaffold.

Furthermore, in silico studies, such as molecular docking, are often employed to predict the binding of small molecules to protein targets. Such studies have been conducted for 2-aminothiazole derivatives to understand their inhibitory mechanisms against various enzymes. nih.gov However, no such specific mechanistic studies have been reported for this compound. The absence of such research indicates that the biological effects of this specific compound remain largely unexplored.

Applications of 2 Amino 2 Thiazolin 5 One in Materials Science Research

Incorporation of 2-Amino-2-thiazolin-5-one into Polymeric Structures

While direct studies on the polymerization of this compound are not extensively documented, the chemistry of similar heterocyclic amines, such as 2-aminothiazole (B372263), provides a strong precedent for its potential incorporation into polymeric structures. The presence of a primary amino group and a reactive heterocyclic ring suggests that this compound could be utilized either as a monomer for polymerization or as a functional pendant group attached to a polymer backbone.

One potential route for creating polymers from this compound is through chemical oxidative polymerization, a method successfully employed for the synthesis of poly(2-aminothiazole) (PAT). nih.govscientific.netresearchgate.netmdpi.com This process typically involves the use of an oxidant, such as copper(II) chloride (CuCl₂) or iron(III) chloride (FeCl₃), in an aqueous or organic solvent to initiate the polymerization of the monomer. nih.govscientific.netmdpi.com The polymerization of 2-aminothiazole is believed to be initiated by the oxidation of the exocyclic amino group, leading to the formation of a polymer chain. nih.gov Given the structural similarity, it is plausible that this compound could undergo a similar reaction, yielding a novel polymer with unique properties conferred by the thiazolinone ring.

The resulting polymers could exhibit interesting electronic and thermal properties. For instance, PAT is known to be a conducting polymer with notable thermal stability. nih.govcancer.gov The incorporation of the carbonyl group from the thiazolinone moiety might influence the polymer's solubility, processability, and its ability to participate in hydrogen bonding, thereby affecting its mechanical and self-assembly properties.

Alternatively, this compound could be grafted onto existing polymer backbones. The primary amino group can be readily reacted with polymers containing electrophilic groups like acyl chlorides, isocyanates, or epoxides. This functionalization approach would impart the specific chemical and physical characteristics of the thiazolinone ring to the bulk properties of the host polymer. Polymer-supported synthesis of aminothiazole derivatives has been explored, highlighting the versatility of the aminothiazole scaffold in solid-phase chemistry, which could be adapted for materials functionalization. rsc.orgrsc.orgfao.org

| Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuCl₂ | Water | 70 | 48 | ~81 | mdpi.com |

| FeCl₃ | Nitromethane | 70 | 48 | 78 | mdpi.com |

| (NH₄)₂S₂O₈ | Water | 25 | 24 | Lower Yield | scientific.net |

| CuCl₂ | Water | 25 | 24 | 25.2 | scientific.net |

Use of this compound in the Synthesis of Functional Materials

The unique electronic structure of the thiazole (B1198619) heterocycle is the basis for its use in a variety of functional materials. The combination of nitrogen and sulfur heteroatoms, along with the potential for extended π-conjugation, makes thiazole-containing compounds candidates for applications in electronics and smart systems.

Thiazole and its fused-ring derivatives, such as thiazolothiazole (TTz), are recognized as promising building blocks for organic electronic materials due to their electron-deficient nature, high oxidative stability, and rigid, planar structure which facilitates intermolecular π-π stacking. rsc.orgresearchgate.net These characteristics are advantageous for charge transport in organic field-effect transistors (OFETs) and for tuning the energy levels in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgnbinno.com

Derivatives of thiazole have been synthesized and investigated as fluorophores, exhibiting promising properties for white organic light-emitting devices. researchgate.net The photophysical properties of these materials, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the thiazole ring. researchgate.netrsc.org Although this compound itself is not a highly conjugated system, it could serve as a key intermediate for the synthesis of more complex, conjugated molecules. The amino group provides a convenient handle for synthetic elaboration, allowing for the attachment of various aryl or other conjugated groups to create novel dyes and electronic materials. The use of thiazole rings to enhance second-order nonlinear optical susceptibilities has also been reported, suggesting another avenue for the application of appropriately designed this compound derivatives. acs.org

| Thiazole Derivative Class | Potential Application | Key Properties | Reference |

| Thiazolo[5,4-d]thiazole (TTz) | OLEDs, OPVs, OFETs | Electron deficient, planar, stable | rsc.orgrsc.org |

| 2,5-disubstituted thiazoles | White OLEDs | Dual-state emission | researchgate.net |

| Push-pull thiazole systems | Nonlinear Optics (NLO) | High second-order susceptibility (β) | acs.org |

Smart materials are designed to respond to external stimuli such as changes in pH, temperature, light, or the presence of a specific chemical species. The structure of this compound contains functional groups capable of participating in non-covalent interactions that are often the basis for stimuli-responsive behavior. The exocyclic amino group and the endocyclic nitrogen can act as hydrogen bond donors and acceptors, respectively, while the carbonyl group is a strong hydrogen bond acceptor.

If incorporated into a polymer or a supramolecular assembly, these groups could form intra- or intermolecular hydrogen bonds that can be disrupted by changes in the environment. For example, a change in pH could protonate or deprotonate the amino or nitrogen groups, altering the hydrogen bonding network and triggering a macroscopic response, such as swelling/deswelling in a hydrogel or a conformational change in a polymer chain. Thiazole-containing polymers have been investigated for their use in creating eco-friendly, recyclable catalysts, indicating their potential in sustainable and responsive material systems. mdpi.com While direct examples using this compound are yet to be reported, the fundamental chemical features suggest its potential as a component in the design of novel smart materials.

Surface Modification and Adsorption Studies involving this compound

The ability to tailor the surface properties of materials is crucial for applications ranging from biocompatible implants to sensors and catalysis. This compound possesses functional groups that could be exploited for surface modification and adsorption. The primary amino group is a versatile anchor for covalently grafting the molecule onto surfaces functionalized with complementary groups (e.g., carboxylic acids, epoxides).

Furthermore, the molecule could adsorb onto various surfaces through a combination of interactions. Studies on the adsorption of amino acids on metal and metal oxide surfaces have shown that the amino and carboxyl groups play a key role in the binding mechanism, which can involve electrostatic interactions, hydrogen bonding, and the formation of coordinate bonds. mdpi.commdpi.combohrium.com For instance, the adsorption of glycine (B1666218) on anatase (TiO₂) surfaces involves interactions through both its amino and carboxyl groups. mdpi.com Similarly, the amino group and the polar thiazolinone ring of this compound could interact with hydrophilic surfaces. The nitrogen and sulfur atoms in the ring could also exhibit affinity for certain metal surfaces.

Theoretical studies on the adsorption of amino acids on quartz surfaces have highlighted the importance of hydrogen bonding and dispersion forces in determining the stability of the adsorbed layer. rsc.org It is conceivable that this compound could form self-assembled monolayers (SAMs) on suitable substrates, thereby modifying their wettability, chemical reactivity, and biocompatibility. The sulfur atom, in particular, suggests a potential for strong interaction with gold surfaces, a common strategy for SAM formation.

| Adsorbate | Surface | Primary Interaction Mechanism | Reference |

| Glycine | Anatase (TiO₂) | Coordination via amino & carboxyl groups | mdpi.com |

| Arginine | Magnesium (Mg) | Covalent bonding via amino & guanidino groups | mdpi.com |

| Cysteine | Titanium (Ti) | Strong interaction via thiol and amino groups | bohrium.com |

| Phenylalanine | Quartz (SiO₂) | Hydrogen bonding and dispersion forces | rsc.org |

Development of Coordination Polymers or Metal-Organic Frameworks (MOFs) with this compound Ligands

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The vast potential for tuning their structure and function has led to their investigation for gas storage, separation, catalysis, and sensing. The this compound molecule contains multiple potential coordination sites: the exocyclic amino nitrogen, the endocyclic imine nitrogen, the carbonyl oxygen, and the ring sulfur atom. This makes it a promising candidate as a ligand for the construction of novel coordination polymers and MOFs.

The coordination chemistry of aminothiazole derivatives is well-established, with studies showing that coordination to metal ions like Co(II), Ni(II), Cu(II), and Zn(II) typically occurs through the endocyclic nitrogen atom and/or the exocyclic amino group. acs.orguq.edu.aunih.govroyalsocietypublishing.org The specific coordination mode can be influenced by the metal ion, the reaction conditions, and the presence of other functional groups on the ligand.

Recently, there has been significant interest in MOFs constructed from thiazole-based ligands, particularly thiazolothiazole (TTz) derivatives. rsc.orgrsc.orgmdpi.com These materials often exhibit interesting properties such as luminescence, making them suitable for sensing applications. rsc.orgrsc.orgmdpi.com For example, TTz-based MOFs have been developed for fluorescence sensing and bioimaging. rsc.org Given that this compound contains the core thiazole structure, it is plausible that it could be used to build MOFs with unique topologies and functional properties. The presence of the carbonyl and amino groups could provide additional hydrogen bonding sites within the framework, potentially influencing the material's stability and its interactions with guest molecules.

| Ligand Class | Metal Ion(s) | Resulting Structure | Key Application/Property | Reference(s) |

| Thiazolothiazole (TTz) | Zn(II), Zr(IV) | MOFs | Luminescence, Sensing, Catalysis | rsc.orgrsc.org |

| Aminothiazole Schiff bases | Co(II), Ni(II), Cu(II), Zn(II) | Coordination Complexes | Antimicrobial, Antioxidant | acs.orgnih.gov |

| Thiazole-piperazine | Cu(II) | Dimeric Complexes | Anticancer | nih.gov |

| Thiazolo[5,4-d]thiazole-dicarboxylate | Lanthanides (La, Ce, Eu, etc.) | 2D Coordination Polymers | Luminescence | mdpi.com |

Synthesis and Exploration of 2 Amino 2 Thiazolin 5 One Derivatives

Design Principles for Novel 2-Amino-2-thiazolin-5-one Analogs

The design of novel this compound analogs is guided by the desire to modulate the electronic and steric properties of the core structure, thereby influencing its reactivity and potential applications. Key design principles involve strategic substitutions at various positions of the thiazoline (B8809763) ring.

The core structure of 2-aminothiazole (B372263) derivatives can be divided into three main parts for modification: the central aminothiazole, a substituent at the C4 position, and a substituent at the N2 position. nih.gov Structure-activity relationship (SAR) studies have shown that while the central thiazole (B1198619) moiety and substituents at the C4 position can be intolerant to modification, the N2 position often exhibits high flexibility. nih.gov This allows for the introduction of a wide variety of functional groups to fine-tune the properties of the resulting analogs. For instance, the introduction of substituted benzoyl groups at the N2 position has been shown to significantly alter the molecule's characteristics. nih.gov

Another design strategy involves the introduction of an amide bond at the 2-amino position, a common modification in the development of new derivatives. mdpi.com This allows for the incorporation of diverse substituents, including various substituted benzamides, heterocyclic amides, and aliphatic amides at the C2 position, while also allowing for different substituted aryl groups at the C4 and C5 positions. mdpi.com

Computational studies, such as Density Functional Theory (DFT), are also employed to predict the properties of designed molecules. mdpi.com These theoretical calculations help in understanding the electronic structure and can guide the synthetic efforts toward compounds with desired characteristics. mdpi.com

Synthetic Strategies for Substituted this compound Derivatives

A variety of synthetic methods have been developed to access substituted this compound derivatives. The classical Hantzsch thiazole synthesis remains a cornerstone, involving the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.gov

Key Synthetic Approaches:

Hantzsch Thiazole Synthesis: This is a widely used method for the synthesis of the 2-aminothiazole core. It typically involves the reaction of an α-bromoacetyl compound with a substituted thiourea. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the reaction between thiourea and substituted acetophenones in the presence of iodine, providing an efficient route to 2-amino-4-arylthiazole derivatives. tandfonline.com

Multi-component Reactions: One-step condensation reactions of p-substituted acetophenones, dioxane dibromide, and N,N'-dialkylthioureas offer a convenient route that avoids the handling of lachrymatory ω-halogenated acetophenones. tandfonline.com

Sulfur/Nitrogen Displacement: (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one derivatives can be synthesized via a sulfur/nitrogen displacement reaction from (5Z) 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivatives and cyclic secondary amines under solvent-free microwave irradiation. mdpi.com

Post-Synthetic Modification: Existing 2-aminothiazole scaffolds can be further functionalized. For example, acylation of the 2-amino group with various acid chlorides or coupling with carboxylic acids using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are common strategies. nih.govmdpi.com

The following table provides a summary of some synthetic methods for 2-aminothiazole derivatives:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| α-Bromoacetylpyridine hydrobromide, N-substituted thiourea | EtOH, reflux, conc. NH₃ | N-2 substituted 2-amino-4-(pyrid-2-yl)thiazoles | nih.gov |

| 2-Thioxo-1,3-thiazolidin-4-ones, Aromatic aldehydes | n-Propylamine | 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones | mdpi.com |

| Substituted acetophenones, Thiourea | Iodine, Microwave irradiation | 2-Amino-4-arylthiazole derivatives | tandfonline.com |

| p-Substituted acetophenones, Dioxane dibromide, N,N'-Dialkylthioureas | One-step condensation | N-[4-(4-R-phenyl)-3-R¹-2,3-dihydro-1,3-thiazol-2-yliden]-N-(R¹)amine | tandfonline.com |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound derivatives is intrinsically linked to their structural features. The electron distribution within the heterocyclic ring and the nature of the substituents play a crucial role in determining their chemical behavior.

The 2-aminothiazole moiety can exist in different tautomeric forms, with the amino tautomer generally being the preferred form in solution. researchgate.net The protonation of the ring typically occurs at the aza-nitrogen. researchgate.net The nucleophilic character of the exocyclic amino group and the endocyclic nitrogen atom is a key aspect of their reactivity.

The reactivity of the aryl substituent and the amino group can be exploited for further derivatization. For instance, the 2-amino group can undergo acylation, and the aryl group can be involved in electrophilic substitution reactions. researchgate.net The condensation of the acetyl group in 2-acetylamino-5-(4-acetyl-phenylazo)-thiazole with aldehydes leads to the formation of chalcones, which can then be used to synthesize other heterocyclic systems. researchgate.net

Advanced Applications of this compound Derivatives (excluding medicinal/clinical)

Beyond their well-documented biological activities, this compound derivatives have found applications in materials science and as synthetic intermediates.

Dyes and Pigments: The azo derivatives of 2-aminothiazoles are known to be used as dyes for synthetic fibers. researchgate.net The chromophoric system arising from the coupling of diazonium salts with the 2-aminothiazole core gives rise to colored compounds. mdpi.com

Corrosion Inhibitors: Some 2-aminothiazole derivatives have been investigated as corrosion inhibitors for metals like mild steel and copper. researchgate.net Their ability to adsorb onto the metal surface and form a protective layer is key to this application.

Synthetic Intermediates: Thiazolines are valuable reagents in organic synthesis, serving as precursors for a variety of other compounds. rsc.org They can be used to synthesize thiazoles, β-amino thiols, and thiazolinium salts. rsc.org The functionalization of the thiazoline ring allows for its use as a scaffold to build more complex molecular architectures.

Polymers: 2-Aminothiazole derivatives have been used in the synthesis of polymers. jocpr.com The reactive functional groups on the thiazole ring can be utilized for polymerization reactions, leading to materials with potentially interesting properties.

Environmental Fate and Degradation Pathways of 2 Amino 2 Thiazolin 5 One

Photodegradation Studies of 2-Amino-2-thiazolin-5-one

Direct photolysis of thiazole-containing compounds is often not the primary degradation pathway. For instance, studies on 2-aminobenzothiazole (B30445) (ABT) have shown that direct photodegradation is not observed. asm.orgresearchgate.net However, the presence of photosensitizers can significantly influence the photodegradation process.

Research on 2-amino-4-methylthiazole (B167648) (AMT) using UV irradiation has demonstrated that the molecule can undergo ring-opening reactions. mdpi.com The primary photochemical reaction involves the cleavage of the C-S and C-N bonds within the thiazole (B1198619) ring, leading to the formation of various carbodiimide (B86325) and thioketene (B13734457) derivatives. mdpi.com

The photodegradation of another related compound, the lampricide 3-trifluoromethyl-4-nitrophenol, has been shown to yield trifluoroacetic acid as a main photoproduct. scispace.com This suggests that the functional groups attached to the heterocyclic ring play a crucial role in determining the photodegradation products. Given that this compound contains a thiazoline (B8809763) ring, it is plausible that similar photochemical reactions, such as ring cleavage, could occur, especially in the presence of photosensitizers found in the natural environment.

Table 1: Potential Photodegradation Products of Thiazole Derivatives

| Parent Compound | Irradiation Conditions | Identified Photoproducts | Reference |

|---|---|---|---|

| 2-Amino-4-methylthiazole | 265 nm | N-(1-sulfanylprop-1-en-2-yl)carbodiimide, N-(1-thioxopropan-2-yl)carbodiimide, 2-methyl-1H-azirene-1-carbimidothioic acid, Cyanamide (B42294), 2-Methylthiirene, 1-Propyne-1-thiole, Methylthioketene | mdpi.com |

Biodegradation Mechanisms and Microbial Metabolism of this compound

The biodegradability of thiazole derivatives can be limited. Predictive models for compounds like 2-aminothiazoline and (5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one suggest they are not readily biodegradable. drugbank.comdrugbank.com This suggests that this compound may also exhibit resistance to microbial degradation.

However, specific microbial strains have been shown to metabolize certain thiazole compounds. For example, Rhodococcus rhodochrous has been identified as capable of biodegrading 2-aminobenzothiazole (ABT). asm.orgresearchgate.netnih.gov The biodegradation of ABT by this bacterium resulted in a 26% transformation after 125 hours of incubation. asm.orgnih.gov Similarly, Rhodococcus rhodochrous has been shown to biotransform and partially mineralize 2-mercaptobenzothiazole. nih.gov

The metabolic pathway often involves hydroxylation of the benzothiazole (B30560) ring, a common initial step in the breakdown of aromatic compounds. asm.org For 2-mercaptobenzothiazole, metabolites observed included benzothiazolylsulfonate and 2-methylthiobenzothiazole. nih.gov It is plausible that microorganisms capable of degrading other thiazole derivatives could potentially metabolize this compound, likely initiating the process through similar enzymatic reactions such as hydroxylation.

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

The hydrolytic stability of thiazole derivatives can vary depending on their specific functional groups. For instance, 2-Amino-5-nitrothiazole (B118965) is not expected to undergo hydrolysis under environmental conditions due to the absence of functional groups susceptible to hydrolysis. guidechem.com In contrast, some imidazolidinone derivatives with aryl substitutions have shown poor aqueous stability. researchgate.net

Cysteine, a compound with some structural similarities (an amino group and a sulfur-containing ring in its cyclic form), is more stable in acidic solutions and is oxidized in neutral or slightly alkaline aqueous solutions. nih.gov The stability of this compound in aqueous environments would likely be influenced by pH. The thiazoline ring itself may be susceptible to hydrolysis under certain pH conditions, potentially leading to ring-opening. However, without specific experimental data, its hydrolytic stability remains speculative.

Adsorption and Leaching Behavior in Soil and Sediments

The behavior of organic compounds in soil and sediments is largely governed by their adsorption and desorption characteristics. Studies on benzisothiazolinone, a related heterocyclic compound, have shown that its degradation in soil is primarily driven by biological processes. rsc.org The dissipation of benzisothiazolinone was found to be faster in flooded (anaerobic) soils compared to aerobic conditions, suggesting that anaerobic microorganisms are more effective in its degradation. rsc.org

The adsorption of benzisothiazolinone in soil was found to be a spontaneous physical process. rsc.org Similarly, research on dithiopyr, another pyridine-based compound, revealed strong adsorption in alluvial soil. researchgate.net The adsorption of sulfadiazine, a sulfonamide antibiotic, in soil was found to be concentration-dependent, with more accumulation in the upper soil layers. ere.ac.cn

For this compound, its potential for adsorption and leaching would depend on its physicochemical properties, such as its water solubility and octanol-water partition coefficient, as well as the organic matter content and pH of the soil. The amino group could become protonated at environmental pH values, potentially increasing its water solubility and mobility. Conversely, interactions with soil organic matter and clay minerals could lead to its retention in the soil column.

Table 2: Soil Adsorption and Degradation Parameters for Related Compounds

| Compound | Soil Type | Key Findings | Reference |

|---|---|---|---|

| Benzisothiazolinone | Various agricultural soils | Degradation fits first-order kinetics; faster in flooded soils. Adsorption is a spontaneous physical process. | rsc.org |

| Dithiopyr | Alluvial soil | Strong adsorption with hysteresis. | researchgate.net |

Transformation Products and Environmental Metabolites of this compound

The degradation of thiazole-containing compounds can lead to a variety of transformation products. As mentioned in the photodegradation section, UV irradiation of 2-amino-4-methylthiazole produces several ring-opened products. mdpi.com The photo-induced degradation of 2-aminobenzothiazole in the presence of an iron complex leads to the formation of hydroxylated derivatives, such as 2-amino-4-hydroxybenzothiazole (B1294697) and 2-amino-6-hydroxybenzothiazole. asm.orgresearchgate.net

Microbial degradation also yields hydroxylated metabolites. The biodegradation of various benzothiazoles with Rhodococcus strains has shown that 6-hydroxy-benzothiazole derivatives are common intermediate metabolites. asm.org During the degradation of benzisothiazolinone in soil, two major metabolites were identified, although their specific structures were not detailed in the provided information. rsc.org

Given these findings, it is highly probable that the environmental degradation of this compound, whether through photolytic or biological pathways, would result in the formation of hydroxylated metabolites. Ring cleavage products are also a distinct possibility, particularly under photolytic conditions. The identification of these transformation products is crucial for a complete environmental risk assessment, as they may exhibit their own persistence and toxicity profiles. researchgate.net

Future Directions and Emerging Research Avenues for 2 Amino 2 Thiazolin 5 One

Integration with Advanced Technologies (e.g., AI in synthesis prediction)

The convergence of synthetic chemistry with advanced computational technologies, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize the study of 2-Amino-2-thiazolin-5-one. These technologies offer the potential to accelerate discovery and optimization processes significantly.

Machine learning algorithms are increasingly being used to predict the biological, physical, and chemical properties of heterocyclic compounds. numberanalytics.comnih.gov For this compound, AI models can be trained on existing data to forecast the outcomes of synthetic reactions, predict the biological activities of novel derivatives, and even design new synthesis routes. numberanalytics.com This predictive power can save considerable time and resources by prioritizing the most promising synthetic targets and reaction conditions. nih.gov

Retrosynthesis prediction models, while historically challenged by the complexity of heterocycle formation, are being improved through transfer learning techniques. chemrxiv.org These advanced models can be fine-tuned on specific datasets of thiazoline (B8809763) reactions to enhance their accuracy in predicting viable synthetic pathways for new this compound derivatives. chemrxiv.org The integration of AI can help to navigate the complex reaction space, suggesting non-intuitive yet efficient synthetic strategies.

However, the success of these computational tools is heavily dependent on the quality and quantity of the data used for training. acs.org Therefore, a concerted effort to generate standardized, high-quality experimental data for reactions involving this compound will be crucial for developing robust and reliable predictive models. acs.orgacs.org

Table 1: Potential Applications of AI/ML in this compound Research

| Technology Area | Specific Application for this compound | Expected Outcome |

| Synthesis Prediction | Predicting optimal reaction conditions (catalyst, solvent, temperature) for derivatization. | Increased reaction yields and reduced development time. |

| Retrosynthesis | Designing novel and efficient multi-step synthetic routes to complex derivatives. | Discovery of new synthetic pathways and accessibility to novel structures. chemrxiv.org |

| Property Prediction | Forecasting biological activity (e.g., enzyme inhibition) and physicochemical properties. | Accelerated identification of lead compounds for drug discovery. nih.gov |

| Reaction Mechanism | Elucidating complex reaction mechanisms through computational modeling. | Deeper understanding of reactivity and guidance for reaction optimization. nih.govcecam.org |

Exploration of Novel Reactivity Patterns

While the fundamental reactivity of the 2-aminothiazole (B372263) scaffold is reasonably well-understood, the specific reactivity of the this compound tautomer remains a fertile ground for investigation. nih.govresearchgate.net Future research will likely focus on uncovering and harnessing novel reactivity patterns of this versatile building block.

The presence of multiple reactive sites—the exocyclic amino group, the endocyclic nitrogen, the active methylene (B1212753) group at C4 (in its tautomeric form), and the carbonyl group at C5—offers a rich landscape for chemical transformations. mdpi.comresearchgate.net Exploring reactions that can selectively target these positions will be key to creating diverse molecular architectures. For instance, multicomponent reactions (MCRs) starting from rhodanine, a related thiazolidinone, have proven effective for generating molecular diversity, and similar one-pot strategies could be developed for this compound. researchgate.netresearchgate.net